methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate
Overview
Description
Methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is a useful research compound. Its molecular formula is C21H18N4O6S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.09470548 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry and Methodology
Compounds with quinazoline and isoxazole structures are frequently explored in synthetic chemistry for their potential to form complex molecules. For example, Strakovs et al. (2002) investigated the reactions of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with 2-formyl-1,3-cyclohexanediones and 4-oxo-3,1-benzoxazines, leading to the formation of various 2-aminomethylene derivatives and quinazolinones, showcasing the versatility of these frameworks in synthesizing heterocyclic compounds (Strakovs et al., 2002).
Biological Activity and Pharmacology
Quinazoline derivatives are extensively studied for their biological activities. For instance, Markosyan et al. (2008) synthesized a series of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and evaluated their effects on brain monoamine oxidase (MAO) activity and antitumor properties, highlighting the pharmacological potential of quinazoline derivatives (Markosyan et al., 2008).
Antimicrobial and Antifungal Properties
The modification of quinazoline structures has been linked to antimicrobial and antifungal activities. Bakhite (2000) explored the synthesis of new benzo[h] pyrimido [4′,5′:4,5]thieno[2,3-b]quinoline derivatives and related fused hexacyclic systems, investigating their antibacterial and antifungal properties, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (Bakhite, 2000).
Photophysical and Photochemical Applications
The study of quinazoline derivatives extends into photophysical and photochemical applications as well. Budruev et al. (2021) synthesized methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate through photoinduced heterocyclization, demonstrating the role of water in enhancing the yields, which could be relevant for the development of photochemical synthesis methods (Budruev et al., 2021).
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-12-8-17(24-31-12)23-18(26)11-32-21-22-16-9-13(20(28)29-2)5-6-15(16)19(27)25(21)10-14-4-3-7-30-14/h3-9H,10-11H2,1-2H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZHSNWEDENEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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